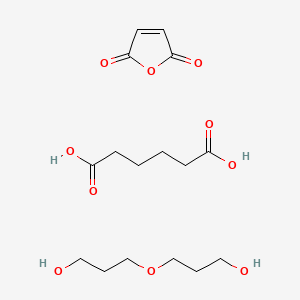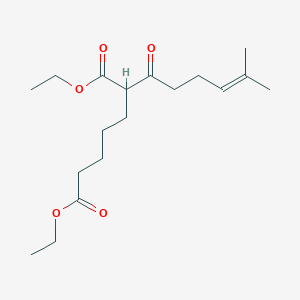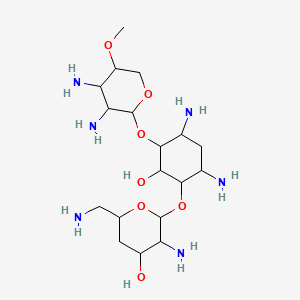
13-Tetradecen-1-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Tetradecen-1-ol acetate is an organic compound with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.4082 g/mol . It is commonly known as 13-tetradecenyl acetate and is characterized by its long carbon chain and acetate functional group. This compound is often used in the field of organic chemistry and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Tetradecen-1-ol acetate can be synthesized through the esterification of 13-tetradecen-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 13-tetradecen-1-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) in an alcohol solvent.
Major Products Formed:
Oxidation: 13-Tetradecenal or 13-tetradecanoic acid.
Reduction: 13-Tetradecen-1-ol.
Substitution: 13-Tetradecen-1-amine.
Aplicaciones Científicas De Investigación
13-Tetradecen-1-ol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in pheromone communication in insects, particularly in the mating behavior of certain species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioactive compound in drug development.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of 13-tetradecen-1-ol acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to olfactory receptors in insects, triggering a behavioral response. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The acetate group can be hydrolyzed to release 13-tetradecen-1-ol, which can then participate in various biochemical reactions.
Comparación Con Compuestos Similares
13-Tetradecen-1-ol: The alcohol form of 13-tetradecen-1-ol acetate, which lacks the acetate group.
11,13-Dimethyl-12-tetradecen-1-ol acetate: A structurally similar compound with additional methyl groups, affecting its chemical properties and applications.
E-10,13,13-Trimethyl-11-tetradecen-1-ol acetate: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the acetate functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in pheromone research and industrial formulations .
Propiedades
IUPAC Name |
tetradec-13-enyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3H,1,4-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBZPMJYIXTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873080 |
Source


|
| Record name | 13-Tetradecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56221-91-1 |
Source


|
| Record name | 13-Tetradecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
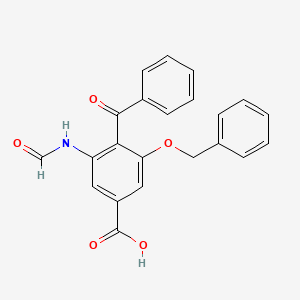
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)

![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)


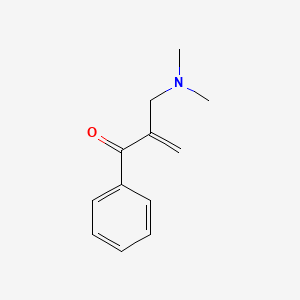
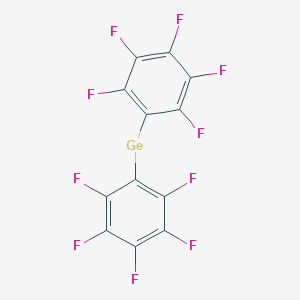
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
